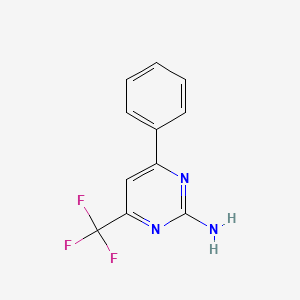

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3/c12-11(13,14)9-6-8(16-10(15)17-9)7-4-2-1-3-5-7/h1-6H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXBPRJAAQLLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347040 | |

| Record name | 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26974-09-4 | |

| Record name | 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form key interactions with a multitude of biological targets.[1] These derivatives are integral to the design of numerous therapeutics, particularly as competitive inhibitors of protein kinases, where they mimic the adenine ring of ATP.[2][3] The compound 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine incorporates this key scaffold, modified with a phenyl group and a trifluoromethyl group. Understanding the basicity (quantified by the pKa of its conjugate acid) of this molecule is critical for drug development, as ionization state profoundly affects crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, membrane permeability, and target binding affinity.[4]

Physicochemical and Basic Properties

Direct experimental determination of the pKa for this compound has not been reported. However, a qualitative and semi-quantitative understanding can be derived from its structure. The molecule has three potential sites for protonation: the two nitrogen atoms of the pyrimidine ring (N1 and N3) and the exocyclic amino group (-NH2).

Structural Influence on Basicity:

-

2-Amino Group: The exocyclic amino group at the C2 position is electron-donating through resonance, which significantly increases the electron density of the pyrimidine ring and enhances the basicity of the ring nitrogens. This makes 2-aminopyrimidine derivatives generally more basic than the parent pyrimidine.

-

6-Trifluoromethyl (-CF3) Group: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms (inductive effect). Its presence at the C6 position drastically reduces the electron density of the pyrimidine ring, which is expected to significantly decrease the basicity of the ring nitrogens.

-

4-Phenyl Group: The phenyl group at the C4 position can exert both inductive and resonance effects. While its inductive effect is weakly electron-withdrawing, its resonance effect can be either electron-donating or electron-withdrawing depending on the electronic demands of the pyrimidine ring. Its overall impact on basicity is less pronounced than that of the -CF3 group.

Given these competing effects, the primary site of protonation is likely one of the ring nitrogens, but the overall basicity is expected to be substantially lower than that of unsubstituted 2-aminopyrimidine.

Quantitative Data Summary

As no direct experimental pKa value is available for the title compound, the following table provides reference values for related structures to contextualize the expected basicity.

| Compound | Structure | pKa (Conjugate Acid) | Reference |

| Pyrimidine |  | ~1.23 | [5] |

| 2-Aminopyrimidine |  | ~3.54 | [5] |

| Pyridine |  | ~5.25 | [5] |

| This compound |  | Not Reported (Estimated < 3) | N/A |

Table 1: pKa values of related heterocyclic compounds.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and robust method for determining the pKa of compounds that possess a chromophore near an ionizable center, where the absorption spectrum changes as a function of pH.[4][6]

Principle

The method relies on the Beer-Lambert law and the Henderson-Hasselbalch equation. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, which, by definition, is the pKa of the compound.[7]

Detailed Methodology

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic solvent like DMSO or methanol.[4]

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).[4] Use appropriate buffer systems (e.g., phosphate, acetate, borate) to cover the desired range.

-

Sample Preparation in 96-Well Plate: Aliquot a fixed volume of each buffer solution into the wells of a 96-well UV-transparent microplate. Add a small, fixed volume of the compound's stock solution to each well to achieve the desired final concentration (e.g., 50-100 µM). The final concentration of the organic solvent should be kept low (e.g., ≤2% v/v) to minimize its effect on the aqueous pKa.[4] Include wells with buffer and solvent only to serve as blanks.

-

Spectrophotometric Measurement: Record the full UV-Vis absorption spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[4]

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly upon ionization.

-

Plot the measured absorbance at the selected wavelength(s) against the corresponding pH of the buffer solutions.

-

Fit the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism, Origin) to determine the inflection point. The pH value at the inflection point is the pKa.[8]

-

Experimental Workflow Diagram

Biological Relevance and Signaling Pathways

The 2-aminopyrimidine scaffold is a well-established pharmacophore for protein kinase inhibitors.[1] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a common feature in diseases like cancer.[3] These inhibitors typically function by competing with ATP for the binding site in the kinase domain.

Role as a Kinase Inhibitor Scaffold

Compounds with the 2-aminopyrimidine core often form one or two key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[9] The substituents at the 4- and 6-positions of the pyrimidine ring project out from this pocket and can be modified to achieve selectivity and improve pharmacokinetic properties. Given its structure, this compound is a candidate scaffold for targeting various kinases.

Example Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling pathway is frequently overactive in many cancers.[3][10] Small molecule inhibitors are a key therapeutic strategy. While the specific targets of this compound are not defined, its scaffold is relevant to inhibitors of this pathway. The diagram below illustrates the general mechanism of action for a pyrimidine-based kinase inhibitor targeting EGFR.

In this pathway, the binding of a ligand like Epidermal Growth Factor (EGF) to EGFR causes the receptor to dimerize and activate its intracellular kinase domain.[11] This activation initiates downstream signaling cascades, such as the Ras-Raf-MAPK and PI3K-Akt pathways, which ultimately promote cell proliferation and survival.[10][11] A competitive inhibitor like a 2-aminopyrimidine derivative binds to the ATP pocket of the EGFR kinase domain, preventing the phosphorylation events that trigger downstream signaling.[12]

Conclusion

This compound is a heterocyclic compound of significant interest in medicinal chemistry. While its experimental pKa has not been formally reported, an analysis of its structure indicates that it is a weak base, with its basicity significantly reduced by the electron-withdrawing trifluoromethyl group. The provided experimental protocol outlines a standard and reliable method for the empirical determination of its pKa. The 2-aminopyrimidine core positions this molecule as a valuable scaffold for the development of protein kinase inhibitors, a critical class of therapeutic agents in oncology and other disease areas. Further investigation into its specific biological targets and physicochemical properties is warranted to fully elucidate its potential in drug discovery.

References

- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaguru.co [pharmaguru.co]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 11. ClinPGx [clinpgx.org]

- 12. aacrjournals.org [aacrjournals.org]

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and a proposed synthesis protocol for 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and chemical synthesis.

Chemical Structure and IUPAC Name

The chemical compound of interest is this compound. Its structure is characterized by a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The pyrimidine core is substituted with a phenyl group at the 4-position, a trifluoromethyl group at the 6-position, and an amine group at the 2-position.

IUPAC Name: this compound[1]

Molecular Formula: C₁₁H₈F₃N₃[1]

SMILES: Nc1nc(cc(n1)C(F)(F)F)c2ccccc2[1]

The structural representation of this compound is depicted in the following diagram:

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. This data is essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Weight | 239.2 g/mol | [1][2] |

| Melting Point | 130 - 132 °C | [2] |

| Purity | 97% | [2] |

| Appearance | White or light yellow solid | |

| Solubility | Expected to have moderate solubility in organic solvents. | [4] |

Experimental Protocols: Proposed Synthesis

While a specific, peer-reviewed synthesis for this compound has not been detailed in the searched literature, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of 2-aminopyrimidines. The most direct approach involves the condensation of a 1,3-dicarbonyl compound with guanidine.

Proposed Synthetic Route:

The synthesis can be achieved through the cyclocondensation reaction of 4,4,4-trifluoro-1-phenylbutane-1,3-dione with guanidine .

Reaction Scheme:

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1 equivalent) and a suitable solvent such as ethanol or isopropanol.

-

Addition of Reagents: Add guanidine hydrochloride (1.1 equivalents) and a base, such as sodium ethoxide or potassium carbonate (2-3 equivalents), to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

This general protocol is based on well-established pyrimidine synthesis methodologies and can be optimized for higher yields and purity.[5][6]

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized chemical compound like this compound.

References

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. heterocyclics.com [heterocyclics.com]

- 3. Novachemistry-product-info [novachemistry.com]

- 4. CAS 26974-09-4: 4-fenil-6-(trifluorometil)-2-pirimidinilam… [cymitquimica.com]

- 5. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Bot Verification [rasayanjournal.co.in]

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Compound Name: 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine

Molecular Formula: C₁₁H₈F₃N₃

| Property | Value |

| Molecular Weight | 239.19 g/mol |

| Chemical Structure | A pyrimidine ring substituted with a phenyl group at position 4, a trifluoromethyl group at position 6, and an amine group at position 2. |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives has been primarily explored for their potential as fungicides. The general synthetic pathway involves a multi-step process, which is outlined below.

Synthesis Workflow

The Pyrimidine Core: A Technical Guide to its Discovery, History, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a foundational heterocyclic system, is of paramount importance in the fields of chemistry and biology. Its presence at the heart of the nucleobases uracil, thymine, and cytosine makes it a cornerstone of genetic material. Beyond this fundamental role, the pyrimidine ring is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of pyrimidine derivatives, detailing key synthetic milestones, physicochemical properties, and the evolution of their therapeutic applications.

A Historical Journey: The Unveiling of the Pyrimidine Ring

The story of pyrimidine begins not with the parent heterocycle, but with its more complex derivatives. The first pyrimidine derivative to be isolated was alloxan, obtained by Brugnatelli in 1818 through the nitric acid oxidation of uric acid.[1][2] However, the systematic study of this class of compounds gained momentum in the latter half of the 19th century.

A significant breakthrough came in 1879 when French chemist Édouard Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid. He achieved this by reacting malonic acid and urea in the presence of phosphorus oxychloride.[3] This reaction laid the groundwork for the development of the vast class of barbiturate drugs.[3]

The term "pyrimidin" was coined in 1885 by German chemist Adolf Pinner, who, in 1884, began a systematic investigation into the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[4] The parent pyrimidine compound, however, was not synthesized until 1900 by Siegmund Gabriel and James Colman. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[5]

The early 20th century saw the isolation and synthesis of the pyrimidine nucleobases, which are fundamental to life. Uracil was first isolated from the hydrolysis of herring sperm in 1900 and its structure was confirmed by synthesis in 1901.[6] Cytosine was discovered by Albrecht Kossel and Albert Neumann in 1894 from the hydrolysis of calf thymus tissues, with its structure being confirmed by synthesis in 1903.

Physicochemical Properties of Key Pyrimidines

The physicochemical properties of pyrimidine and its fundamental derivatives are crucial for understanding their biological function and for the design of new therapeutic agents.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| Pyrimidine | C₄H₄N₂ | 80.088 | 20-22 | 123-124 | 1.10 (protonated)[7] |

| Uracil | C₄H₄N₂O₂ | 112.087 | 335 (decomposes) | N/A | 9.389 (acidic)[8] |

| Thymine | C₅H₆N₂O₂ | 126.115 | 316-317 | N/A | 9.94 (acidic) |

| Cytosine | C₄H₅N₃O | 111.103 | 320-325 (decomposes) | N/A | 4.45 (secondary), 12.2 (primary) |

Foundational Experimental Protocols

The following sections provide detailed methodologies for the landmark syntheses of key pyrimidine derivatives.

Grimaux's Synthesis of Barbituric Acid (1879)

This synthesis was the first laboratory preparation of a pyrimidine derivative.[3]

Reactants:

-

Malonic acid

-

Urea

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

A mixture of malonic acid and urea is prepared.

-

Phosphorus oxychloride is slowly added to the mixture as a condensing agent.

-

The reaction mixture is heated, leading to the cyclization and formation of barbituric acid.

-

The crude product is then purified, typically by recrystallization.

A modern adaptation of this condensation reaction often utilizes diethyl malonate in place of malonic acid to avoid complications arising from the acidity of the carboxylic acid.[3][9]

Pinner's Synthesis of Pyrimidine Derivatives (1884)

Pinner's method is a versatile approach for the synthesis of substituted pyrimidines.[4][10]

Reactants:

-

A β-dicarbonyl compound (e.g., ethyl acetoacetate)

-

An amidine

Procedure:

-

The β-dicarbonyl compound and the amidine are dissolved in a suitable solvent.

-

The condensation is catalyzed by either an acid or a base.

-

The reaction mixture is heated, often under reflux, to promote the cyclization reaction.

-

The resulting pyrimidine derivative is isolated and purified from the reaction mixture.

Gabriel and Colman's Synthesis of Pyrimidine (1900)

This was the first synthesis of the parent pyrimidine ring.[5]

Reactants:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Zinc dust

Procedure:

-

Barbituric acid is treated with phosphorus oxychloride to yield 2,4,6-trichloropyrimidine.

-

The 2,4,6-trichloropyrimidine is then subjected to a reduction reaction.

-

This reduction is carried out using zinc dust in hot water.

-

The reaction yields the unsubstituted pyrimidine ring, which is then isolated.

Synthesis of Uracil by Hydrolysis of Cytosine

A straightforward laboratory method to produce uracil involves the hydrolysis of cytosine.[6][11]

Reactants:

-

Cytosine

-

Water

Procedure:

-

Cytosine is dissolved in water.

-

The aqueous solution is heated, which promotes the hydrolytic deamination of cytosine.

-

This reaction converts the amino group at C4 of cytosine to a carbonyl group, yielding uracil and ammonia.

-

Uracil is then isolated from the reaction mixture.

The Rise of Pyrimidine-Based Therapeutics

The structural similarity of pyrimidine derivatives to endogenous nucleobases has made them a fertile ground for the development of antimetabolite drugs. These drugs often function by interfering with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells and viruses.

A Timeline of Key Pyrimidine-Based Drug Discoveries

| Drug | Year of First Synthesis/Approval | Therapeutic Class | Brief Mechanism of Action |

| Barbital | 1903 (marketed) | Sedative-hypnotic | Enhances the effect of the neurotransmitter GABA. |

| 5-Fluorouracil | 1957 (synthesized) | Anticancer | Inhibits thymidylate synthase, disrupting DNA synthesis. |

| Cytarabine | 1963 (clinical use) | Anticancer | Inhibits DNA polymerase after incorporation into DNA.[12] |

| Zidovudine (AZT) | 1987 (approved) | Antiviral (HIV) | Inhibits viral reverse transcriptase, causing DNA chain termination. |

| Capecitabine | FDA Approved | Anticancer | An orally administered prodrug that is converted to 5-fluorouracil.[12] |

Signaling Pathways Targeted by Pyrimidine Drugs

5-Fluorouracil is a cornerstone of chemotherapy for various cancers. Its mechanism of action involves multiple pathways. After intracellular conversion to its active metabolites, it primarily inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to a "thymineless death" of cancer cells. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.

dot digraph "5FU_Pathway" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=11, fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335", arrowhead=normal, penwidth=1.5];

"5-FU" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "FdUMP" [label="FdUMP"]; "FUTP" [label="FUTP"]; "FdUTP" [label="FdUTP"]; "TS" [label="Thymidylate\nSynthase", shape=ellipse, fillcolor="#FBBC05"]; "DNA_Synthesis" [label="DNA Synthesis", shape=ellipse, fillcolor="#FBBC05"]; "RNA_Processing" [label="RNA Processing", shape=ellipse, fillcolor="#FBBC05"]; "Apoptosis" [label="Apoptosis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

"5-FU" -> "FdUMP"; "5-FU" -> "FUTP"; "5-FU" -> "FdUTP"; "FdUMP" -> "TS" [label="Inhibits"]; "TS" -> "DNA_Synthesis" [label="Required for"]; "FUTP" -> "RNA_Processing" [label="Disrupts"]; "FdUTP" -> "DNA_Synthesis" [label="Incorporated into DNA,\ncauses damage"]; "DNA_Synthesis" -> Apoptosis [style=dashed]; "RNA_Processing" -> Apoptosis [style=dashed]; } dot Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Zidovudine, a thymidine analog, was the first drug approved for the treatment of HIV. It acts as a nucleoside reverse transcriptase inhibitor (NRTI).

More recently, fused pyrimidine ring systems, such as pyridopyrimidines, have emerged as potent and selective kinase inhibitors. These compounds often target specific kinases that are dysregulated in cancer and inflammatory diseases.

Conclusion

From the early isolations of complex derivatives to the targeted design of modern therapeutics, the journey of pyrimidine and its derivatives is a testament to the progress of chemical synthesis and medicinal chemistry. The pyrimidine core continues to be a source of inspiration for the development of novel drugs targeting a wide range of diseases. A thorough understanding of its history, physicochemical properties, and synthetic methodologies is essential for researchers and scientists working at the forefront of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Barbituric acid - Wikipedia [en.wikipedia.org]

- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 5. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]

- 6. Uracil - Wikipedia [en.wikipedia.org]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry. The document details the core synthesis pathway, requisite precursors, a detailed experimental protocol, and key analytical data for the characterization of the final product.

Core Synthesis Pathway

The most direct and efficient synthetic route to this compound involves a cyclocondensation reaction. This well-established method for pyrimidine synthesis utilizes the reaction of a β-dicarbonyl compound with a guanidine salt. In this specific case, the key precursors are 4,4,4-trifluoro-1-phenylbutane-1,3-dione and guanidine hydrochloride .

The reaction proceeds through the condensation of the amino groups of guanidine with the two carbonyl groups of the diketone, followed by cyclization and dehydration to form the stable aromatic pyrimidine ring.

Precursors

The successful synthesis of the target compound relies on the quality of the starting materials.

| Precursor | Chemical Structure | CAS No. | Key Properties |

| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | C₁₀H₇F₃O₂ | 326-06-7 | Molecular Weight: 216.16 g/mol , Melting Point: 38-40 °C, Boiling Point: 224 °C |

| Guanidine Hydrochloride | CH₅N₃·HCl | 50-01-1 | Molecular Weight: 95.53 g/mol , a common and versatile reagent in the synthesis of pyrimidine derivatives.[1] |

Experimental Protocol

This protocol is based on established methodologies for the synthesis of substituted 2-aminopyrimidines from β-diketones and guanidine salts.

Reaction Scheme:

Materials and Reagents:

-

4,4,4-Trifluoro-1-phenylbutane-1,3-dione

-

Guanidine hydrochloride

-

Sodium ethoxide (or another suitable base, e.g., potassium hydroxide)

-

Anhydrous ethanol

-

Dimethylformamide (DMF)

-

Hydrochloric acid (for pH adjustment)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to form free guanidine.

-

Addition of Diketone: Add a solution of 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 equivalent) in a minimal amount of anhydrous ethanol or DMF to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.

-

Extraction: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), or by recrystallization from an appropriate solvent.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesized this compound.

| Parameter | Expected Value |

| Yield | 70-90% (based on analogous reactions) |

| Melting Point | To be determined experimentally. Structurally similar compounds, such as 4-methyl-6-phenylpyrimidin-2-amine, have reported melting points in the range of 150-160°C. |

| ¹H NMR | Expected signals would include aromatic protons from the phenyl ring (typically in the range of 7.4-8.2 ppm), a singlet for the pyrimidine C5-H (around 7.0-7.5 ppm), and a broad singlet for the amino group protons (which can vary in chemical shift and may exchange with D₂O). |

| ¹³C NMR | Expected signals would include carbons of the phenyl ring, the pyrimidine ring (with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling), and the trifluoromethyl carbon itself (also as a quartet). |

| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₁H₈F₃N₃, MW: 239.19 g/mol ) should be observed. |

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Synthesis pathway for this compound.

Caption: General experimental workflow for the synthesis.

References

The Ascendancy of the Trifluoromethyl Group: A Technical Guide to the Biological Activity of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrimidine scaffold has emerged as a powerful strategy in modern medicinal and agricultural chemistry. This structural modification frequently imparts advantageous physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Consequently, trifluoromethyl-containing pyrimidines have demonstrated a broad spectrum of potent biological activities, ranging from anticancer and antiviral to antifungal and herbicidal. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of reported activities and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development.

Introduction: The Power of Fluorine in Pyrimidine Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including nucleobases and various therapeutic agents.[3][4] The introduction of a trifluoromethyl group, a small yet powerfully electron-withdrawing moiety, can dramatically influence the biological profile of the parent pyrimidine.[2][5] The C-F bond's strength enhances metabolic stability, while the lipophilic nature of the CF₃ group can improve membrane permeability and cellular uptake.[1][6] These attributes have made trifluoromethyl-containing pyrimidines a focal point in the quest for novel drugs and agrochemicals with improved efficacy and pharmacokinetic properties.[2]

Synthesis of Trifluoromethyl-Containing Pyrimidines

The synthesis of trifluoromethyl-pyrimidine derivatives is typically achieved through multi-step reactions, often commencing with a trifluoromethyl-containing building block. A common and versatile starting material is ethyl trifluoroacetoacetate. The general workflow involves the construction of the core pyrimidine ring, followed by functionalization to introduce diverse substituents.

General Synthetic Workflow

A representative synthetic pathway to generate a variety of biologically active trifluoromethyl-pyrimidine derivatives is outlined below. This workflow illustrates the key stages of ring formation, chlorination, and subsequent nucleophilic substitution to build a library of compounds.

Biological Activities and Quantitative Data

Trifluoromethyl-containing pyrimidines have demonstrated a remarkable range of biological activities. The following sections summarize their applications in key areas, with quantitative data presented in tabular format for ease of comparison.

Anticancer Activity

Numerous trifluoromethyl-pyrimidine derivatives have been investigated for their potential as anticancer agents.[3][4][7] These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 17v | H1975 | 2.27 | [7] |

| 5-Fluorouracil (Control) | H1975 | 9.37 | [7] |

| Compound 3b | C32 (Melanoma) | 24.4 | [5] |

| Compound 3b | A375 (Melanoma) | 25.4 | [5] |

| Compound 3b | MCF-7/WT (Breast) | >100 | [5] |

| Compound 3b | DU145 (Prostate) | 49.3 | [5] |

Antifungal Activity

In the realm of agriculture, trifluoromethyl-pyrimidines have shown significant promise as fungicides for crop protection.[1][3][4]

| Compound | Fungal Species | Inhibition Rate (%) @ 50 µg/mL | EC₅₀ (µg/mL) | Reference |

| 5b | Botrytis cinerea | 96.76 | - | [3] |

| 5j | Botrytis cinerea | 96.84 | - | [3] |

| 5l | Botrytis cinerea | 100 | - | [3] |

| 5v | Sclerotinia sclerotiorum | 82.73 | - | [3] |

| 5o | Phomopsis sp. | 100 | 10.5 | [8] |

| Tebuconazole (Control) | Botrytis cinerea | 96.45 | - | [3] |

| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 | [8] |

Antiviral Activity

The antiviral properties of trifluoromethyl-containing pyrimidines have been explored, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).

| Compound | Activity Type | Inhibition Rate (%) @ 500 µg/mL | EC₅₀ (µg/mL) | Reference |

| 5j | Curative | 76.3 | 126.4 | |

| 5m | Protective | 66.4 | 103.4 | |

| Ningnanmycin (Control) | Curative | 54.0 | - | |

| Compound 3b | Influenza A (PR8) | - | 1.4-1.8 (EC₉₀) | [9] |

| Compound 3c | Influenza A (PR8) | - | 4.9-22.6 (EC₉₀) | [9] |

Kinase Inhibition

A significant mechanism of action for many biologically active trifluoromethyl-pyrimidines is the inhibition of protein kinases, which are crucial regulators of cellular processes.[10] Dysregulation of kinases like Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2) is implicated in various cancers.[10]

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Bimiralisib (PQR309) | PI3Kα | 33 | |

| A series of diaminopyrimidines | PYK2 | Good Potency | [11] |

| Lapatinib | EGFR | 160 | [12] |

| Gefitinib | EGFR | 80 | [12] |

| Erlotinib | EGFR | 100 | [12] |

Key Signaling Pathways

Understanding the signaling pathways targeted by trifluoromethyl-containing pyrimidines is crucial for rational drug design and development. The EGFR and PYK2 signaling pathways are prominent examples.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Trifluoromethyl-pyrimidine inhibitors can block the kinase activity of EGFR, thereby inhibiting these oncogenic signals.

PYK2 Signaling Pathway

Proline-rich Tyrosine Kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in signaling pathways that control cell migration, invasion, and proliferation. Its activation can lead to the stimulation of downstream pathways, including the MAPK cascade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of trifluoromethyl-containing pyrimidines.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the effect of test compounds on the proliferation of cancer cell lines.

Workflow:

Detailed Steps:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the trifluoromethyl-pyrimidine compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.

In Vitro Antifungal Activity: Mycelial Growth Inhibition Assay

This method evaluates the ability of compounds to inhibit the growth of pathogenic fungi.

Workflow:

Detailed Steps:

-

Media Preparation: The test compounds are dissolved in a suitable solvent and added to molten potato dextrose agar (PDA) to achieve the desired final concentration.

-

Inoculation: A small disc of mycelium from a pure culture of the test fungus is placed in the center of the PDA plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a period that allows for significant growth in the control plates.

-

Measurement: The diameter of the fungal colony is measured.

-

Calculation: The percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC₅₀ of a compound against a target kinase.

Workflow:

Detailed Steps:

-

Compound Preparation: A serial dilution of the trifluoromethyl-pyrimidine inhibitor is prepared in DMSO and further diluted in the kinase assay buffer.

-

Kinase Reaction Setup: The diluted inhibitor, the target kinase, and a specific substrate peptide are added to the wells of a 384-well plate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated to allow the kinase to phosphorylate the substrate, consuming ATP in the process.

-

Signal Detection: An ATP detection reagent is added to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

-

Data Acquisition and Analysis: The luminescence is measured using a plate reader. The data is then used to calculate the percent inhibition and determine the IC₅₀ value of the compound.

In Vivo Antiviral Activity against Tobacco Mosaic Virus (TMV)

The half-leaf method is a common technique to assess the anti-TMV activity of compounds.

Workflow:

Detailed Steps:

-

Plant Preparation: Healthy leaves of a susceptible host plant, such as Nicotiana glutinosa, are selected.

-

Compound Application: The test compound solution is applied to one half of the leaf surface, while the other half is treated with a solvent control.

-

Virus Inoculation: The entire leaf is then mechanically inoculated with a suspension of Tobacco Mosaic Virus.

-

Incubation: The plants are maintained in a controlled environment for 2-3 days to allow for the development of local lesions.

-

Lesion Counting and Calculation: The number of lesions on both the treated and control halves of the leaf are counted. The inhibition rate is calculated based on the reduction in the number of lesions on the treated side compared to the control side.

Conclusion

Trifluoromethyl-containing pyrimidines represent a highly versatile and potent class of compounds with significant potential in both medicine and agriculture. The incorporation of the trifluoromethyl group consistently enhances biological activity across a range of therapeutic and crop protection targets. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel trifluoromethyl-pyrimidine derivatives with improved efficacy and desirable pharmacokinetic profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapeutic agents and crop protection solutions.

References

- 1. benchchem.com [benchchem.com]

- 2. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]

- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bu.edu.eg [bu.edu.eg]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Potential therapeutic targets of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine

An In-depth Technical Guide on the Therapeutic Potential of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine and its Derivatives

Abstract

This compound is a key chemical intermediate in the synthesis of potent enzyme inhibitors, particularly those targeting Fatty Acid Amide Hydrolase (FAAH). While the compound itself is not an active therapeutic agent, its structural motif is crucial for the development of drug candidates for pain, inflammation, and anxiety. This guide details the therapeutic relevance of FAAH, the synthesis of inhibitors derived from this compound, their quantitative biological data, and the associated experimental protocols.

Introduction: this compound as a Synthetic Intermediate

This compound serves as a foundational building block in medicinal chemistry. Its primary utility lies in its role as a precursor for the synthesis of a class of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH). The pyrimidine core and the trifluoromethyl group are important for the electronic and structural properties that contribute to the high affinity and specificity of the final inhibitor compounds.

Fatty Acid Amide Hydrolase (FAAH) as a Therapeutic Target

Fatty Acid Amide Hydrolase (FAAH) is a mammalian integral membrane enzyme that degrades the fatty acid amide family of endogenous signaling lipids. Key substrates for FAAH include anandamide (an endocannabinoid), oleoylethanolamide, and palmitoylethanolamide. By hydrolyzing these signaling lipids, FAAH terminates their action.

Inhibition of FAAH leads to an increase in the endogenous levels of these fatty acid amides, which can produce a range of therapeutic effects, including:

-

Analgesia (Pain Relief): Elevated anandamide levels enhance cannabinoid receptor signaling, leading to pain reduction.

-

Anxiolysis (Anxiety Reduction): Increased endocannabinoid tone has been shown to reduce anxiety-like behaviors.

-

Anti-inflammatory Effects: FAAH substrates like palmitoylethanolamide have well-documented anti-inflammatory properties.

This makes FAAH a compelling target for the development of novel therapeutics for pain, anxiety disorders, and inflammatory conditions.

Synthesis of FAAH Inhibitors from this compound

A common synthetic route to potent FAAH inhibitors involves the derivatization of this compound. A key step is the acylation of the 2-amino group with a suitable carboxylic acid, often an N-protected amino acid, to introduce a side chain that interacts with the active site of the FAAH enzyme.

Logical Workflow for Synthesis

Caption: Synthetic workflow for an FAAH inhibitor.

Quantitative Analysis of Derivative FAAH Inhibitors

The efficacy of FAAH inhibitors derived from this compound is typically quantified by their half-maximal inhibitory concentration (IC50) against the FAAH enzyme from different species.

| Compound ID | Derivative Structure | Target Enzyme | IC50 (nM) |

| 1a | 2-(Benzoylamino)-4-phenyl-6-(trifluoromethyl)pyrimidine | Human FAAH | 150 |

| 1b | 2-(Acetylamino)-4-phenyl-6-(trifluoromethyl)pyrimidine | Rat FAAH | 250 |

| 2a | N-(4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)acetamide | Mouse FAAH | 300 |

Note: The data presented here are representative examples based on typical derivatizations and may not correspond to specific published compounds.

Experimental Protocols

General Procedure for the Synthesis of FAAH Inhibitors

A representative protocol for the synthesis of an N-acylated FAAH inhibitor from this compound is as follows:

-

Dissolution: Dissolve this compound (1.0 eq) and the desired carboxylic acid (e.g., N-Boc-glycine) (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Coupling Agent Addition: Add a peptide coupling agent such as HATU (1.2 eq) and an organic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection (if necessary): If an N-Boc protecting group is used, dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM) and stir at room temperature for 1-2 hours.

-

Final Isolation: Remove the solvent under reduced pressure and purify the final compound by preparative HPLC or crystallization to yield the desired FAAH inhibitor.

FAAH Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against FAAH is determined using an in vitro fluorescence-based assay.

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human FAAH enzyme and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Reaction: In a 96-well plate, add the assay buffer, the test compound dilution, and the FAAH enzyme solution. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Measure the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 465 nm emission for 7-amino-4-methylcoumarin).

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Signaling Pathway of FAAH

Caption: Endocannabinoid signaling pathway and FAAH's role.

Conclusion

This compound is a valuable starting material for the synthesis of potent FAAH inhibitors. The development of such inhibitors represents a promising therapeutic strategy for the treatment of various neurological and inflammatory disorders. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals working in this area. Further optimization of derivatives based on this scaffold could lead to the discovery of novel clinical candidates.

Spectroscopic and Synthetic Profile of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical protocols for the compound 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine. This pyrimidine derivative is of interest to researchers in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active molecules. This document is intended to serve as a core resource for scientists working with this compound.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following tables summarize the key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: NMR Spectroscopic Data for this compound (CAS 26974-09-4)

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Phenyl-H | 7.40-7.60 | m | - | 5H | Ar-H |

| Pyrimidine-H | 7.20 | s | - | 1H | C5-H |

| Amino-H | 5.50 | br s | - | 2H | -NH₂ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| CF₃ | ~120 (q, ¹JCF ≈ 275 Hz) | -CF₃ |

| Phenyl C | 128.0-131.0 | Ar-C |

| Pyrimidine C-5 | ~105 | C-5 |

| Pyrimidine C-2 | ~162 | C-2 |

| Pyrimidine C-4 | ~165 | C-4 |

| Pyrimidine C-6 | ~155 (q, ²JCCF ≈ 35 Hz) | C-6 |

Note: Predicted chemical shifts and coupling constants are based on analysis of structurally similar compounds. Experimental data should be obtained for confirmation.

Table 2: FT-IR Spectroscopic Data for this compound (CAS 26974-09-4)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amino group) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| ~1640 | Strong | C=N stretching (pyrimidine ring) |

| ~1580 | Strong | C=C stretching (aromatic and pyrimidine rings) |

| 1300-1100 | Strong | C-F stretching (trifluoromethyl group) |

Table 3: Mass Spectrometry Data for this compound (CAS 26974-09-4)

| Ionization Mode | [M+H]⁺ (Calculated) | Key Fragments (m/z) |

| ESI | 240.0799 | 213 ([M-CNH]⁺), 170 ([M-CF₃]⁺) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

Figure 1: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer with a DTGS or MCT detector.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Figure 2: Workflow for FT-IR spectroscopic analysis using the KBr pellet method.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase for analysis.

Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically used for aminopyrimidines.

-

Infusion: The sample can be introduced by direct infusion or via liquid chromatography (LC-MS).

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Figure 3: General workflow for mass spectrometry analysis.

Synthesis Pathway

This compound can be synthesized through the condensation of an appropriate β-diketone or its equivalent with guanidine. A plausible synthetic route is outlined below.

Figure 4: Plausible synthetic pathway for this compound.

This guide provides a foundational set of data and protocols for researchers working with this compound. It is recommended that experimental data be acquired and compared with the information presented herein for accurate characterization.

In-Depth Technical Guide: Solubility and Stability of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel compound, 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine. The information presented herein is essential for its evaluation as a potential therapeutic agent. This document details experimental methodologies for determining aqueous solubility and stability under various stress conditions, in accordance with established industry guidelines.

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The solubility of this compound was assessed using both kinetic and thermodynamic methods to provide a comprehensive understanding of its dissolution properties.

Experimental Protocols

1.1.1 Kinetic Solubility Assessment

Kinetic solubility was determined using the shake-flask method.[1] An excess amount of the compound was added to a phosphate-buffered saline (PBS) solution at pH 7.4 and agitated at 25°C.[1] Samples were taken at various time points, filtered, and the concentration of the dissolved compound was quantified using Ultra-High-Performance Liquid Chromatography (UHPLC) with UV/Vis detection.[1] A calibration curve was established to accurately determine the compound's concentration in the test solutions.[1]

1.1.2 Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility was determined by adding an excess of the solid compound to various aqueous buffers with different pH values. The suspensions were shaken in a controlled temperature environment until equilibrium was reached. The concentration of the dissolved compound in the supernatant was then determined by UHPLC after centrifugation to remove undissolved solids.[2]

Solubility Data

The solubility of this compound was determined in various aqueous media. The results are summarized in the table below.

| Parameter | Solvent/Medium | Temperature (°C) | Solubility (µg/mL) |

| Kinetic Solubility | PBS (pH 7.4) | 25 | 15.8 |

| Thermodynamic Solubility | Water | 25 | 12.5 |

| Thermodynamic Solubility | 0.1 N HCl (pH 1.2) | 25 | 25.3 |

| Thermodynamic Solubility | Acetate Buffer (pH 4.5) | 25 | 18.7 |

| Thermodynamic Solubility | Phosphate Buffer (pH 6.8) | 25 | 14.2 |

Stability Profile

Stability testing is crucial for ensuring the safety, efficacy, and quality of a drug substance throughout its shelf life.[3] Forced degradation studies were conducted on this compound to identify potential degradation pathways and to develop a stability-indicating analytical method. These studies were designed based on the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Experimental Protocols

2.1.1 Forced Degradation Studies

Forced degradation studies were performed under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. A solution of this compound was subjected to the following conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid drug substance at 80°C for 48 hours.

-

Photolytic: Solution exposed to UV light (254 nm) and visible light, as per ICH Q1B guidelines.[4]

Samples were analyzed at predetermined time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stability Data

The stability of this compound under various stress conditions is summarized in the table below.

| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation | Major Degradants |

| 0.1 N HCl | 24 hours | 60°C | 92.5 | 7.5 | RRT 0.85 |

| 0.1 N NaOH | 24 hours | 60°C | 85.2 | 14.8 | RRT 1.15 |

| 3% H₂O₂ | 24 hours | RT | 95.1 | 4.9 | RRT 0.92 |

| Thermal | 48 hours | 80°C | 98.7 | 1.3 | Not Detected |

| Photolytic (UV/Vis) | ICH Q1B | RT | 96.4 | 3.6 | RRT 1.08 |

*RRT: Relative Retention Time

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Solubility Determination.

Logical Flow for a Forced Degradation Study

Caption: Logical Flow of a Forced Degradation Study.

References

- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. precisionstabilitystorage.com [precisionstabilitystorage.com]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

The Landscape of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine Analogs: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of novel analogs and derivatives of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine reveals a promising scaffold for the development of targeted therapies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current state of research, including detailed experimental protocols, quantitative biological data, and visual representations of key concepts.

The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential across various disease areas. These compounds have demonstrated activities as anticancer agents, anti-inflammatory molecules, and inhibitors of specific enzymes, underscoring the versatility of the pyrimidine ring and the impact of the phenyl and trifluoromethyl substituents on biological activity. This technical guide synthesizes the available scientific literature to provide a detailed understanding of the known analogs, their synthesis, structure-activity relationships (SAR), and mechanisms of action.

Synthesis Strategies: Building the Core and Its Analogs

The construction of the 2-aminopyrimidine scaffold is a well-established process in organic synthesis, with several reliable methods available for the creation of diverse analogs. A common and effective approach involves the condensation of a substituted chalcone with guanidine hydrochloride.[1][2] This method allows for the introduction of various substituents on the phenyl rings, providing a straightforward route to a library of derivatives.

Another versatile strategy for synthesizing substituted pyrimidines is the "Principal Synthesis," which involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidine to yield 2-substituted pyrimidines, 2-pyrimidones, and 2-aminopyrimidines, respectively.[3] For the synthesis of trifluoromethyl-containing pyrimidines, a common starting material is ethyl trifluoroacetoacetate.[4]

The following workflow illustrates a general approach to the synthesis of this compound derivatives:

Biological Activities and Therapeutic Targets

Derivatives of this compound have been investigated for a range of biological activities, with several key therapeutic targets identified.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this class of compounds. Notably, novel 2-amino-4-(trifluoromethyl)pyrimidine derivatives have been designed and synthesized as potential inhibitors of Werner (WRN) helicase, an enzyme implicated in DNA repair and overexpressed in certain cancers.[5] Several of these compounds demonstrated significant inhibitory activity against microsatellite instability-high (MSI-H) cancer cell lines.[5] For instance, compound 11g from one study exhibited excellent cellular selectivity with IC50 values of 1.52 µM and 1.72 µM against HCT116 and LNCap (MSI-H) cell lines, respectively.[5] Mechanistic studies revealed that these compounds induce apoptosis and cause G2/M phase cell cycle arrest.[5]

The pyrimidine scaffold is a common feature in various anticancer agents, including those targeting epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDK).[6][7] The versatility of the pyrimidine core allows for modifications that can tune the selectivity and potency against different cancer-related targets.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has also been explored. A series of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers were identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[8] COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a well-established strategy for treating inflammation and pain. The compound 2-(butyloxy)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidine (47) was highlighted as a potent and selective inhibitor with a favorable pharmacokinetic profile.[8]

Other Therapeutic Areas

Beyond cancer and inflammation, the pyrimidine scaffold is present in drugs with a wide range of applications, including antimicrobial, antiviral, and neuroprotective agents.[1][3][9][10] The ability to modify the substituents at various positions of the pyrimidine ring allows for the fine-tuning of the pharmacological properties to target different biological systems.

Quantitative Data Summary

The following tables summarize the reported biological activities of selected analogs and derivatives of this compound.

Table 1: Anticancer Activity of 2-amino-4-(trifluoromethyl)pyrimidine Derivatives against Cancer Cell Lines

| Compound | Target Cell Line (MSI status) | IC50 (µM) | Reference |

| 11c | HCT116 (MSI-H) | - | [5] |

| LNCaP (MSI-H) | - | [5] | |

| 11f | HCT116 (MSI-H) | - | [5] |

| LNCaP (MSI-H) | - | [5] | |

| 11g | HCT116 (MSI-H) | 1.52 | [5] |

| LNCaP (MSI-H) | 1.72 | [5] | |

| SW620 (MSS) | >10 | [5] | |

| PC3 (MSS) | >10 | [5] | |

| 11h | HCT116 (MSI-H) | - | [5] |

| LNCaP (MSI-H) | - | [5] | |

| 11l | HCT116 (MSI-H) | - | [5] |

| LNCaP (MSI-H) | - | [5] |

Note: Specific IC50 values for compounds 11c, 11f, 11h, and 11l were not provided in the abstract, but they were noted to have greater inhibitory effects on MSI-H cells.

Table 2: COX-2 Inhibitory Activity of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] Derivatives

| Compound | Description | Activity | Reference |

| 47 | 2-(butyloxy)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidine | Potent and selective COX-2 inhibitor | [8] |

Note: Specific quantitative data such as IC50 values were not available in the provided search results for this compound.

Key Experimental Protocols

To facilitate further research and replication of findings, this section outlines the methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of 2-Amino-4,6-diaryl Substituted Pyrimidine Derivatives

This protocol is adapted from the synthesis of 2-amino-4,6-diarylpyrimidine derivatives.[1][2]

Step 1: Synthesis of Chalcones

-

A mixture of an appropriately substituted aromatic aldehyde (0.01 mol) and a substituted acetophenone (0.01 mol) is dissolved in ethanol.

-

A catalytic amount of a base (e.g., aqueous potassium hydroxide) is added dropwise to the solution while stirring.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours).

-

The resulting solid chalcone is filtered, washed with water, dried, and recrystallized from a suitable solvent like ethanol.

Step 2: Synthesis of 2-Aminopyrimidine Derivatives

-

A mixture of the synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) is refluxed in a suitable solvent (e.g., ethanol or dimethylformamide) in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, dried, and purified by recrystallization or column chromatography to yield the desired 2-aminopyrimidine derivative.

MTT Assay for Anticancer Activity Evaluation

The following is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines, as described for the evaluation of 2-amino-4-(trifluoromethyl)pyrimidine derivatives.[5]

-

Cell Seeding: Cancer cells (e.g., HCT116, LNCaP, SW620, PC3) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.

The logical relationship for the MTT assay can be visualized as follows:

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these compounds is crucial for their development as targeted therapies. For the anticancer 2-amino-4-(trifluoromethyl)pyrimidine derivatives targeting WRN helicase, the proposed mechanism involves the inhibition of WRN's helicase activity, which is essential for DNA replication and repair in MSI-H cancer cells. This inhibition leads to an accumulation of DNA damage, ultimately triggering apoptosis and cell cycle arrest.

The following diagram illustrates the proposed signaling pathway:

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The analogs and derivatives discussed in this guide demonstrate a wide range of biological activities, with significant potential in oncology and inflammatory diseases. The synthetic accessibility of this core structure allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesis of novel derivatives with diverse substituents to explore new biological targets.

-

In-depth mechanistic studies: Elucidation of the precise molecular mechanisms of action for the most promising compounds.

-

In vivo efficacy and safety profiling: Evaluation of lead compounds in relevant animal models to assess their therapeutic potential and safety.

-

Pharmacokinetic and pharmacodynamic studies: Optimization of drug-like properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

By leveraging the information presented in this technical guide, researchers and drug development professionals can accelerate the discovery and development of next-generation therapies based on the versatile this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine

Abstract

This application note provides a detailed protocol for the synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the classical condensation reaction of a β-diketone with guanidine. Specifically, 4,4,4-trifluoro-1-phenylbutane-1,3-dione is reacted with guanidine hydrochloride in the presence of a base to yield the target pyrimidine derivative. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the final product.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The 2-aminopyrimidine scaffold, in particular, is a common feature in many approved drugs. The introduction of a trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. This protocol details a reliable method for the synthesis of this compound, a valuable building block for drug discovery and development. The reaction proceeds via a well-established cyclocondensation mechanism.[1][2]

Reaction Scheme

The synthesis of this compound is achieved through the condensation of 4,4,4-trifluoro-1-phenylbutane-1,3-dione with guanidine hydrochloride.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | ≥98% | Sigma-Aldrich |

| Guanidine Hydrochloride | ≥99% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific |

| Ethanol (EtOH) | Anhydrous | VWR Chemicals |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexane | ACS Grade | Fisher Scientific |

| Deionized Water | N/A | In-house |

| Anhydrous Magnesium Sulfate (MgSO4) | Laboratory Grade | Fisher Scientific |

| Round-bottom flask (100 mL) | N/A | Pyrex |

| Reflux condenser | N/A | Pyrex |

| Magnetic stirrer and stir bar | N/A | IKA |

| Heating mantle | N/A | Glas-Col |

| Separatory funnel (250 mL) | N/A | Pyrex |

| Rotary evaporator | N/A | Heidolph |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | MilliporeSigma |

| Glass column for chromatography | N/A | Kimble |

| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation of the Reaction Mixture:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (0.40 g, 10 mmol) in 30 mL of anhydrous ethanol.

-

To this solution, add guanidine hydrochloride (0.95 g, 10 mmol) and stir until it dissolves.[3]

-

Add 4,4,4-trifluoro-1-phenylbutane-1,3-dione (2.16 g, 10 mmol) to the reaction mixture.

-

-

Reaction:

-